N-(3-chlorophenyl)-4-isopropylbenzamide
Description
N-(3-Chlorophenyl)-4-isopropylbenzamide is a benzamide derivative featuring a 4-isopropyl-substituted benzoyl group linked to a 3-chlorophenylamine moiety. Benzamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric properties imparted by substituents .
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-6-8-13(9-7-12)16(19)18-15-5-3-4-14(17)10-15/h3-11H,1-2H3,(H,18,19) |
InChI Key |
BTVRQLDYZJCBDG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
4-Substituted Benzamides
- N-(2-((4-Chlorobenzyl)amino)...-4-methylbenzamide (): A 4-methyl substituent reduces steric hindrance compared to isopropyl, which may improve synthetic yield (65% vs. 60% for a cyclohexyl-substituted analog in ) .
- 4-Isopropyl-N-{4-[(thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): The sulfonyl-thiazole group at the 4-position increases molecular weight (401.50 g/mol) and polarity, likely altering solubility and biological activity .
N-Substituted Aromatic Moieties
- 3-Chlorophenyl vs. 3-Hydroxyphenyl (): Replacing chlorine with a hydroxyl group (as in 3-chloro-N-(3-hydroxyphenyl)benzamide) reduces molecular weight (247.68 g/mol vs. ~316 g/mol for chlorobenzoyl analogs) and introduces hydrogen-bonding capacity, impacting solubility .
- 3-Chlorophenethyl vs. 3-Chlorophenyl (): The phenethyl spacer in N-(3-chlorophenethyl)-4-nitrobenzamide may enhance conformational flexibility compared to the direct aryl linkage in the target compound .
Physicochemical Properties
*Estimated based on analogs.
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